1-Chloro-2-methyl-4-(trifluoromethyl)benzene
Description
1-Chloro-2-methyl-4-(trifluoromethyl)benzene (CAS 97399-46-7) is a halogenated aromatic compound with the molecular formula C₈H₆ClF₃. It features a benzene ring substituted with a chlorine atom (ortho to methyl), a methyl group (ortho to chlorine), and a trifluoromethyl group (para to chlorine). This arrangement imparts unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
1-chloro-2-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHJZAPIYYSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542063 | |
| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97399-46-7 | |
| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration-Reduction-Diazotization-Sulfonation Sequence
This method, detailed in patent CN102336689A, involves sequential functionalization of chlorobenzotrifluoride (CBTF) through nitration, reduction, diazotization, and sulfonation.
Reaction Steps and Conditions
Step 1: Nitration of Chlorobenzotrifluoride
CBTF reacts with a nitrating agent (HNO₃/H₂SO₄) at 0–40°C to yield 2-chloro-5-nitro-trifluoromethyl toluene.
- Key Conditions :
Step 2: Reduction to 4-Chloro-3-(trifluoromethyl)aniline
The nitro intermediate is reduced using iron powder in aqueous ethanol.
- Key Conditions :
Step 3: Diazotization and Sulfonation
The aniline derivative undergoes diazotization with NaNO₂/HCl, followed by sulfonation with SO₂/CuCl₂.
- Key Conditions :
Step 4: Purification
Crude product is distilled or recrystallized to achieve >98% purity.
Data Summary
| Parameter | Value |
|---|---|
| Overall Yield | ~30% (4 steps) |
| Purity | >98% |
| Key Advantage | Uses inexpensive CBTF feedstock |
| Limitation | Multi-step, moderate yield |
Chloromethylation of 1,2,4-Trifluoro-benzene
Patent CN101033169A describes a direct chloromethylation approach using 1,2,4-trifluoro-benzene and chloromethylation reagents.
Reaction Mechanism and Optimization
The reaction employs chloromethyl methyl ether (CMME) and Lewis acids (e.g., AlCl₃) to introduce the methyl and chlorine groups.
Purification and Scalability
The product is isolated via vacuum distillation, achieving 95–99.5% purity. Industrial scalability is enhanced by continuous-flow reactors.
Data Summary
| Parameter | Value |
|---|---|
| Yield | 80% |
| Purity | 95–99.5% |
| Key Advantage | Single-step, high yield |
| Limitation | Requires hazardous CMME |
Comparative Analysis of Methods
| Method | Nitration-Reduction Sequence | Chloromethylation |
|---|---|---|
| Steps | 4 | 1 |
| Overall Yield | 30% | 80% |
| Cost | Low (CBTF feedstock) | Moderate (CMME required) |
| Environmental Impact | High (multiple waste streams) | Moderate (solvent recovery) |
| Industrial Feasibility | Complex | High |
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding substituted products.
Electrophilic Aromatic Substitution: The trifluoromethyl group and chlorine atom influence the reactivity of the benzene ring, making it susceptible to electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Electrophilic Aromatic Substitution: Nitro, sulfonic, or other substituted benzene compounds.
Oxidation: Benzoic acid derivatives.
Reduction: Simplified hydrocarbons or partially reduced benzene derivatives.
Scientific Research Applications
Industrial Applications
1-Chloro-2-methyl-4-(trifluoromethyl)benzene is utilized across several industries due to its solvent properties and chemical stability:
- Solvent Applications : It is commonly used in solvent-based fabric stain removers, shoe care products, and aerosol rust inhibitors. Its ability to dissolve various organic compounds makes it an effective cleaning agent .
- Coatings and Finishes : The compound is employed in coatings for automotive and industrial applications. Its resistance to high temperatures and chemical inertness makes it suitable for use in protective coatings .
- Chemical Intermediate : PCBTF serves as an intermediate in the synthesis of other chemicals, particularly in the production of herbicides and other agrochemicals. It can be involved in reactions that require chlorinated aromatic compounds .
Case Studies
Several studies have evaluated the exposure levels and health risks associated with the use of this compound:
-
Occupational Exposure Assessment :
- A study conducted in vehicle manufacturing plants assessed occupational inhalation exposures to PCBTF. Measurements indicated that most exposure levels were below 10 ppm, with specific tasks showing varying concentrations. The findings suggested a need for monitoring and controlling exposure levels to ensure worker safety .
-
Health Risk Evaluation :
- An evaluation by the Australian Industrial Chemicals Introduction Scheme highlighted potential human health risks associated with PCBTF. The evaluation included toxicity studies indicating effects on liver and kidney functions at higher doses. It emphasized the importance of risk assessments for chemicals used in consumer products .
Summary of Findings
| Application Area | Specific Uses | Health Risks |
|---|---|---|
| Solvent Applications | Stain removers, shoe care products, rust inhibitors | Potential nephrotoxic effects at high exposures |
| Coatings | Automotive coatings, industrial finishes | Liver weight increase at elevated doses |
| Chemical Intermediate | Synthesis of herbicides | Toxicity concerns warranting further studies |
Mechanism of Action
The mechanism of action of 1-chloro-2-methyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
1-Chloro-2-nitro-4-(trifluoromethyl)benzene ():
- The nitro group (ortho to chlorine) is strongly electron-withdrawing, enhancing electrophilicity for nucleophilic substitution reactions.
- Used as a synthon in indole coupling reactions due to its high reactivity .
- Compared to the target compound, the nitro group increases reactivity but reduces stability under reducing conditions.
Steric and Positional Effects
Physical and Chemical Properties
Table 1: Key Properties of Selected Compounds
Biological Activity
1-Chloro-2-methyl-4-(trifluoromethyl)benzene, commonly referred to as a chlorinated aromatic compound, has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a benzene ring. This structure influences its reactivity and interaction with biological systems. The compound's molecular formula is C8H6ClF3, and it exhibits unique physical properties such as volatility and hydrophobicity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on cellular proliferation, cytotoxicity, and potential therapeutic applications.
Cell Proliferation and Cytotoxicity
Research indicates that this compound can affect cell proliferation in different types of cells. For instance, studies have shown that it can induce cytotoxic effects in certain cancer cell lines. The mechanism underlying these effects often involves the disruption of cellular signaling pathways.
Table 1: Summary of Cytotoxicity Studies
| Cell Line | Concentration (µM) | Effect on Proliferation | Reference |
|---|---|---|---|
| HepG2 (Liver) | 10 | Reduced viability | |
| MCF-7 (Breast) | 25 | Induced apoptosis | |
| A549 (Lung) | 50 | Cell cycle arrest |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and receptors that regulate cell growth and survival.
Enzyme Interaction
One of the proposed mechanisms involves the inhibition of enzymes critical for cell metabolism. For example, studies have indicated that this compound may inhibit human uridine phosphorylase-1 (hUP1), leading to altered uridine metabolism, which is essential for RNA synthesis and cellular proliferation .
Toxicological Profile
The toxicological profile of this compound has been evaluated in animal models. Key findings from toxicity studies include:
- Repeat Dose Toxicity : In rodent studies, repeated exposure led to mild liver and kidney effects at high doses. The no-observed-adverse-effect level (NOAEL) was determined to be around 50 mg/kg body weight per day based on liver toxicity .
- Dermal Exposure : Dermal toxicity studies indicated that high concentrations could lead to skin sensitization but were not severe enough to warrant significant health concerns at lower doses .
Case Studies
Several case studies have documented the effects of this compound on specific biological systems:
-
Case Study: HepG2 Cell Line
- Objective : To evaluate the cytotoxic effects on liver cancer cells.
- Findings : Treatment with 10 µM concentration resulted in a significant reduction in cell viability after 48 hours, suggesting potential applications in cancer therapy.
- Case Study: MCF-7 Cell Line
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 1-Chloro-2-methyl-4-(trifluoromethyl)benzene in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use closed systems or local exhaust ventilation to minimize vapor exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., vapor respirators) is required if ventilation is insufficient .
- Emergency Measures : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .
- Storage : Store in a cool, well-ventilated area away from oxidizing agents. Use explosion-proof electrical equipment due to flammability risks (Category 3 Flammable Liquid) .
Q. How can researchers determine the purity of this compound using standard analytical techniques?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a nonpolar column (e.g., DB-5) with a temperature gradient (50–250°C) to separate impurities. Compare retention times with certified reference standards .
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra. The trifluoromethyl group () appears as a singlet at ~-60 ppm in NMR, while the methyl group resonates at ~2.5 ppm in NMR .
- Elemental Analysis : Verify chlorine content (~18.9%) via combustion analysis to confirm stoichiometry .
Q. What key physicochemical properties influence the reactivity of this compound in synthetic chemistry?
- Methodological Answer :
- Boiling Point : ~215–220°C (estimated for analogs) affects distillation conditions .
- Lipophilicity : The trifluoromethyl group () enhances solubility in organic solvents, favoring nucleophilic aromatic substitution (SNAr) reactions .
- Electrophilicity : The electron-withdrawing and groups activate the benzene ring toward meta-directed electrophilic substitution (e.g., nitration) .
Advanced Research Questions
Q. What methodological approaches are used to synthesize derivatives of this compound for pharmaceutical applications?
- Methodological Answer :
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh) catalyst in THF/water (3:1) at 80°C to introduce biaryl motifs .
- Functionalization via Halogen Exchange : Replace the chlorine atom with amines using CuI/1,10-phenanthroline in DMF at 120°C .
- Isocyanate Derivatives : React with phosgene to generate 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a precursor for urea-based inhibitors .
Q. How can computational models predict the environmental behavior of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to simulate hydrolysis rates in aqueous environments. The group reduces hydrolysis likelihood compared to non-fluorinated analogs .
- QSAR Models : Predict bioaccumulation potential using octanol-water partition coefficients () and topological polar surface area (TPSA ≈ 0 Ų) .
- Ecotoxicity Screening : Follow OECD Test Guideline 201 to assess acute toxicity in Daphnia magna at concentrations ≤10 mg/L .
Q. What strategies resolve contradictions in reported spectroscopic data for halogenated trifluoromethylbenzene derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .
- Isotopic Labeling : Use - or -labeled analogs to distinguish overlapping signals in complex mixtures .
- Crystallographic Analysis : Solve single-crystal X-ray structures to unambiguously assign regiochemistry in disputed cases .
Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 2-methyl group hinders ortho-substitution, directing catalysts (e.g., Pd) to para positions. Use bulky ligands (e.g., XPhos) to mitigate steric interference .
- Electronic Effects : The electron-deficient ring facilitates oxidative addition in Pd-catalyzed couplings. Optimize reaction conditions with KCO base in toluene/ethanol .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states in SNAr pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
